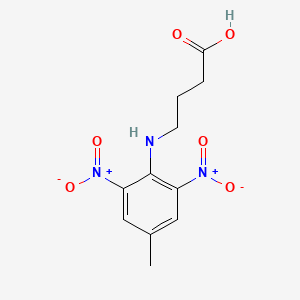

4-(4-Methyl-2,6-dinitroanilino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Methyl-2,6-dinitroanilino)butanoic acid is a chemical compound with the CAS Number: 866156-00-5 . It has a molecular weight of 283.24 . The compound is solid in its physical form .

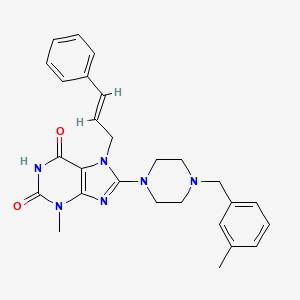

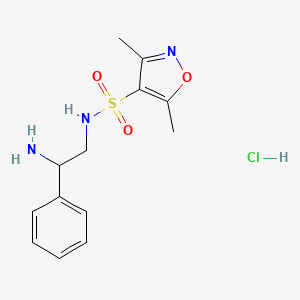

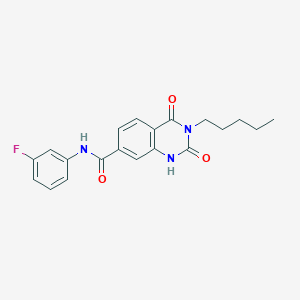

Molecular Structure Analysis

The molecular structure of 4-(4-Methyl-2,6-dinitroanilino)butanoic acid contains a total of 33 bonds; 20 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, 2 aromatic nitro groups, and 1 hydroxyl group .Physical And Chemical Properties Analysis

The compound is solid in its physical form . The InChI Code of the compound is 1S/C11H13N3O6/c1-7-5-8 (13 (17)18)11 (9 (6-7)14 (19)20)12-4-2-3-10 (15)16/h5-6,12H,2-4H2,1H3, (H,15,16) .Applications De Recherche Scientifique

Optical Gating of Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has demonstrated its potential in the optical gating of nanofluidic devices based on synthetic ion channels. This application is particularly significant in the development of light-induced controlled release systems, sensing, and information processing technologies. The process involves the use of photolabile hydrophobic molecules that, upon irradiation, generate hydrophilic groups, facilitating the permselective transport of ionic species through synthetic channels. This innovative approach opens new pathways for integrating nanostructures into multifunctional devices, potentially revolutionizing various fields including drug delivery systems and nanotechnology-based sensors (Ali et al., 2012).

Molecular Docking and Vibrational Studies

4-[(2, 6-dichlorophenyl) amino] 2-methylidene 4-oxobutanoic acid and its derivatives have been subjected to comprehensive molecular docking and vibrational studies. These investigations have provided valuable insights into the structural and electronic properties of these compounds, revealing their potential in inhibiting Placenta growth factor (PIGF-1), suggesting significant pharmacological applications. The study of these butanoic acid derivatives contributes to a deeper understanding of their biological activities and offers a foundation for further research into their therapeutic potential (Vanasundari et al., 2018).

Fermentation Processes and Biotechnology

The research on butanol production by Clostridia highlights the biotechnological significance of butanoic acid derivatives. Butanol, an important chemical with applications as a fuel and industrial solvent, can be biologically produced through fermentation processes. This research not only emphasizes the role of butanoic acid derivatives in fermentation but also discusses strategies for strain improvement and the challenges in making fermentative butanol production a viable industrial process. This area of research is crucial for the development of sustainable and renewable chemical production methods (Lee et al., 2008).

Spectroscopic and Thermodynamic Modeling

The solubility and thermodynamic behavior of nitroanilino compounds, closely related to 4-(4-Methyl-2,6-dinitroanilino)butanoic acid, have been extensively studied. These investigations provide critical data for understanding the solubility trends of such compounds in various organic solvents, which is essential for their purification and application in different fields. Theoretical models like the modified Apelblat equation and the Wilson model have been applied to describe the solubility behaviors, offering insights into the solution processes and interactions at the molecular level. This research has implications for the design and optimization of processes involving these compounds in pharmaceuticals and chemical synthesis (Xu et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

4-(4-methyl-2,6-dinitroanilino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O6/c1-7-5-8(13(17)18)11(9(6-7)14(19)20)12-4-2-3-10(15)16/h5-6,12H,2-4H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEBSNUAMSJFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])NCCCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate](/img/structure/B2838251.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)

![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)

![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2838257.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine](/img/structure/B2838260.png)

![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2838261.png)

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol](/img/structure/B2838267.png)